(R)-3-(tert-Butoxymethyl)piperazin-2-one
Description
(R)-3-(tert-Butoxymethyl)piperazin-2-one is a chiral piperazin-2-one derivative featuring a tert-butoxymethyl substituent at the 3-position of the heterocyclic ring. This compound is a critical structural component of evogliptin ((R)-4-[(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(tert-butoxymethyl)piperazin-2-one), a potent dipeptidyl peptidase IV (DPP-4) inhibitor approved for treating type II diabetes mellitus . The tert-butoxymethyl group contributes to evogliptin’s metabolic stability, binding affinity, and pharmacokinetic profile, including 50% oral bioavailability and a half-life of ~30 hours in humans .
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-6-7-8(12)11-5-4-10-7/h7,10H,4-6H2,1-3H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
LCZHEYSGJREGGL-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC[C@@H]1C(=O)NCCN1 |
Canonical SMILES |
CC(C)(C)OCC1C(=O)NCCN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazin-2-one Derivatives
Structural and Functional Variations
The pharmacological and metabolic properties of piperazin-2-one derivatives depend heavily on substituents at the 3-position. Key comparisons include:
Table 1: Structural and Functional Comparisons
Metabolic Pathways and Enzyme Interactions
This compound (in evogliptin):
Aromatic Derivatives (e.g., phenyl, trifluoromethylphenyl):
Therapeutic Implications
Evogliptin vs. Other DPP-4 Inhibitors:
- The tert-butoxymethyl group in evogliptin provides superior selectivity for DPP-4 over related enzymes (e.g., DPP-8/9), reducing off-target effects .
- Clinical studies show evogliptin has a lower risk of hypoglycemia compared to sitagliptin and vildagliptin, partly due to its optimized pharmacokinetics .
Scaffold Modifications in Drug Design:
- Piperazin-2-one derivatives with bulky substituents (e.g., tert-butoxymethyl) exhibit enhanced binding affinity in molecular docking studies, as seen in evogliptin’s crystal structure with DPP-4 (PDB: 8OL) .
- Modifications at the 3-position influence ADME properties : hydrophilic groups (e.g., pyridinyl) improve solubility, while hydrophobic groups (e.g., CF₃-phenyl) enhance membrane permeability .
Table 2: Pharmacokinetic and Physicochemical Properties
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